molecular formula C8H16O2 B14521358 2-Methoxy-5-methylcyclohexan-1-ol CAS No. 62471-49-2

2-Methoxy-5-methylcyclohexan-1-ol

Cat. No.: B14521358
CAS No.: 62471-49-2
M. Wt: 144.21 g/mol
InChI Key: OXFBKFHNOBSGRN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the methylation of 2-methylcyclohexanol using methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) or Lewis acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Methoxy-5-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Isopropyl-5-methylcyclohexan-1-ol: Contains an isopropyl group instead of a methoxy group, leading to variations in its applications and effects.

Uniqueness

2-Methoxy-5-methylcyclohexan-1-ol is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62471-49-2

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methoxy-5-methylcyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c1-6-3-4-8(10-2)7(9)5-6/h6-9H,3-5H2,1-2H3

InChI Key

OXFBKFHNOBSGRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)OC

Origin of Product

United States

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